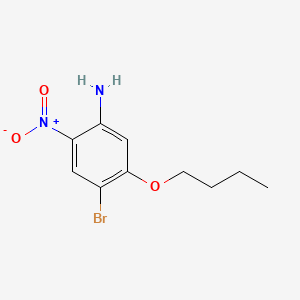
(±)-2-Chloropropionyl--d4 Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-2-Chloropropionyl–d4 Chloride is a deuterated chemical compound used in various scientific research applications. It is a derivative of 2-chloropropionyl chloride, where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This compound is particularly useful in studies involving isotopic labeling, which helps in tracing chemical pathways and understanding reaction mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-2-Chloropropionyl–d4 Chloride typically involves the chlorination of deuterated propionyl chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine. The process may involve the use of catalysts and specific reaction temperatures to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of (±)-2-Chloropropionyl–d4 Chloride involves large-scale chlorination processes. These processes are designed to handle significant quantities of deuterated propionyl chloride and chlorine gas. The reaction conditions are carefully monitored to maintain consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(±)-2-Chloropropionyl–d4 Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as Lewis acids may be used to facilitate the reaction.
Solvents: Organic solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and control the reaction environment.
Major Products Formed
The major products formed from the reactions of (±)-2-Chloropropionyl–d4 Chloride depend on the specific nucleophile used. For example, reaction with an amine would yield a deuterated amide, while reaction with an alcohol would produce a deuterated ester.
Aplicaciones Científicas De Investigación
(±)-2-Chloropropionyl–d4 Chloride is widely used in scientific research due to its unique properties. Some of its applications include:
Isotopic Labeling: Used in studies to trace chemical pathways and understand reaction mechanisms.
Pharmaceutical Research: Helps in the development of deuterated drugs, which may have improved pharmacokinetic properties.
Biological Studies: Used in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Industrial Applications: Employed in the synthesis of specialized chemicals and materials that require isotopic labeling.
Mecanismo De Acción
The mechanism by which (±)-2-Chloropropionyl–d4 Chloride exerts its effects is primarily through its ability to participate in substitution reactions. The deuterium atoms provide a unique labeling feature that allows researchers to track the compound through various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloropropionyl Chloride: The non-deuterated version of the compound, commonly used in similar applications but without the isotopic labeling feature.
Deuterated Acyl Chlorides: Other deuterated acyl chlorides, such as deuterated benzoyl chloride, which are used for similar isotopic labeling purposes.
Uniqueness
(±)-2-Chloropropionyl–d4 Chloride is unique due to its deuterium content, which provides distinct advantages in isotopic labeling studies. This feature allows for more precise tracking and analysis of chemical and biological processes compared to non-deuterated compounds.
Propiedades
Número CAS |
1219794-98-5 |
|---|---|
Fórmula molecular |
C3H4Cl2O |
Peso molecular |
130.988 |
Nombre IUPAC |
2-chloro-2,3,3,3-tetradeuteriopropanoyl chloride |
InChI |
InChI=1S/C3H4Cl2O/c1-2(4)3(5)6/h2H,1H3/i1D3,2D |
Clave InChI |
JEQDSBVHLKBEIZ-MZCSYVLQSA-N |
SMILES |
CC(C(=O)Cl)Cl |
Sinónimos |
(±)-2-Chloropropionyl--d4 Chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aS,6aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B572796.png)




![Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B572804.png)



![Methyl 3'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B572813.png)

![3-(5-Bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B572815.png)
